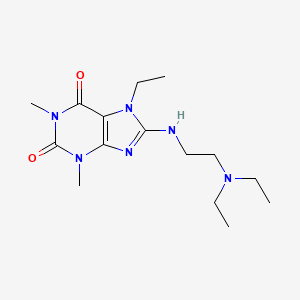
8-((2-(diethylamino)ethyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-(diethylamino)ethyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of xanthine derivatives. This compound is commonly known as theophylline, and it is widely used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, which helps to improve breathing.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and evaluated for their cytotoxic activities against various cancer cell lines, demonstrating potent cytotoxic properties in some compounds. This approach could be relevant for the synthesis of related purine derivatives like the one for potential anticancer applications (Deady et al., 2003).
Antiviral and Antihypertensive Activities : The synthesis of 7,8-polymethylenehypoxanthines and their derivatives demonstrated antiviral and antihypertensive activities, suggesting that similar purine derivatives might possess significant biological activities (Nilov et al., 1995).
Chemical Reactions and Properties
Heterocyclic Compound Synthesis : The reaction of specific compounds resulted in the creation of polyfunctional fused heterocyclic compounds, indicating the potential for diverse chemical reactivity and applications in synthesizing complex purine derivatives (Hassaneen et al., 2003).
Spectroscopic and Kinetic Studies : Spectroscopic and kinetic analyses of adenosine derivatives with substitutions at the 8th position provided insights into structural influences on chemical reactivities and interactions, which could be relevant for understanding the properties of the compound (Hovinen et al., 1991).
Propriétés
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2/c1-6-20(7-2)10-9-16-14-17-12-11(21(14)8-3)13(22)19(5)15(23)18(12)4/h6-10H2,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRSYVWEFRXRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCN(CC)CC)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-(diethylamino)ethyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382827.png)
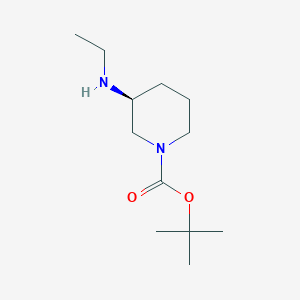
![1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2382829.png)
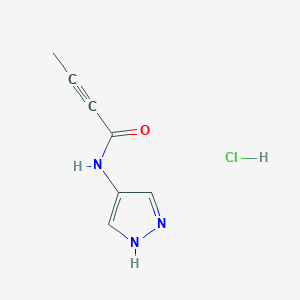
![3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2382832.png)
![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)
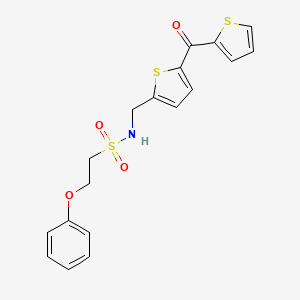
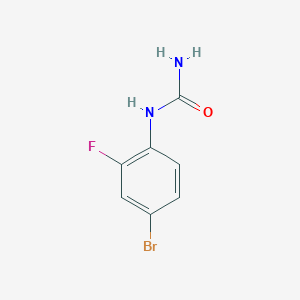
![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)
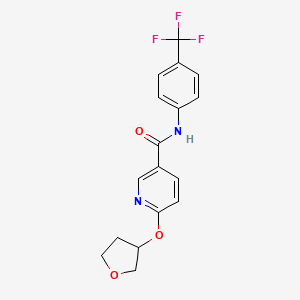
![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)
![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)
![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)